molecular formula C16H21F3N2O5S2 B2986045 N-methyl-2-((1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide CAS No. 1705972-81-1

N-methyl-2-((1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide

Cat. No.: B2986045
CAS No.: 1705972-81-1
M. Wt: 442.47
InChI Key: GCJDKRYGCZZFDC-UHFFFAOYSA-N
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Description

N-methyl-2-((1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide (molecular formula: C₁₆H₂₁F₃N₂O₅S₂; molecular weight: 442.467 g/mol) is a sulfonamide-containing compound featuring a piperidine core substituted with two sulfonyl groups and a 4-(trifluoromethyl)benzyl moiety . Its structural complexity arises from the dual sulfonyl linkages, which confer rigidity and electronic effects, and the trifluoromethyl group, which enhances lipophilicity and metabolic stability. The compound is cataloged under ChemSpider ID 39432735 and RN 1705972-81-1, with IUPAC nomenclature standardized across multiple languages .

Properties

IUPAC Name

N-methyl-2-[1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]piperidin-4-yl]sulfonylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O5S2/c1-20-15(22)11-27(23,24)14-6-8-21(9-7-14)28(25,26)10-12-2-4-13(5-3-12)16(17,18)19/h2-5,14H,6-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJDKRYGCZZFDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-2-((1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, particularly focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring and sulfonamide groups, which are known to enhance biological activity. The trifluoromethyl group is also significant as it can influence the lipophilicity and overall pharmacokinetics of the molecule.

Antiviral Activity

Recent studies have indicated that compounds with similar structures exhibit antiviral properties. For instance, N-heterocycles related to this compound have shown promising results against various viral targets. In particular, modifications in the substituents at the piperidine moiety can enhance binding affinity to viral proteins, thus improving antiviral efficacy .

Anticonvulsant Activity

Analogous compounds have been evaluated for their anticonvulsant properties. Research indicates that derivatives with similar piperidine structures demonstrate significant activity in animal models of epilepsy. For example, compounds featuring sulfonamide functionalities have been linked to modulation of sodium channels, which are crucial in seizure activity .

Table 1: Summary of Anticonvulsant Activity in Animal Models

Compound NameDose (mg/kg)MES Test Result6-Hz Test Result
Compound A100ActiveActive
Compound B300InactiveActive
N-methyl-2...100ActiveModerate

The mechanism by which this compound exerts its effects is likely multifaceted. The sulfonamide group can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity. Additionally, the trifluoromethyl group may enhance the compound's ability to penetrate biological membranes, facilitating its action at target sites.

Case Studies

  • Antiviral Efficacy : In a study involving modified piperidine derivatives, it was found that certain substitutions significantly increased antiviral activity against HIV and other viruses. The structure-activity relationship (SAR) analysis indicated that the presence of a sulfonamide moiety was critical for enhancing potency .
  • Anticonvulsant Screening : A series of piperidine derivatives were tested for their anticonvulsant properties using the maximal electroshock (MES) test. The results showed that compounds with higher lipophilicity exhibited better protective effects against seizures, suggesting that N-methyl-2... may also benefit from similar properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a broader class of sulfonamide-piperidine derivatives. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparison
Compound Name (Representative Examples) Molecular Formula Molecular Weight Key Substituents Yield (%) Melting Point (°C) Notable Features
Target Compound C₁₆H₂₁F₃N₂O₅S₂ 442.47 Dual sulfonyl groups; 4-(trifluoromethyl)benzyl N/A* N/A High lipophilicity from CF₃; rigid sulfonyl linkages
6i () C₃₄H₃₀F₂N₄O₄S₂ 684.75 Bis(4-fluorophenyl)methyl; sulfamoylaminophenylsulfonyl N/A 230 High melting point due to aromatic stacking
6g () C₁₈H₁₈N₄O 310.18 Nicotinamide; 4-aminobenzyl 45.2 N/A Lower molecular weight; pyridine ring for potential H-bonding
W-18 () C₁₉H₂₀ClN₃O₄S 421.90 4-Nitrophenylethyl; 4-chlorophenylsulfonamide N/A N/A Opioid activity; nitro group enhances reactivity
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide C₂₀H₂₂FN₃O₃S 411.47 Tosyl-piperazine; 4-fluorophenyl N/A N/A Piperazine ring increases flexibility

Physicochemical and Pharmacological Properties

  • Lipophilicity: The trifluoromethyl group in the target compound enhances lipophilicity compared to non-fluorinated analogs (e.g., 6g ). However, it is less lipophilic than bis(4-fluorophenyl)-substituted compounds (e.g., 6i ).
  • Bioactivity : Sulfonamide-piperidine derivatives are often explored as enzyme inhibitors (e.g., carbonic anhydrase). In contrast, W-18 and W-15 () exhibit opioid receptor activity due to their phenylethyl-piperidine scaffolds .
  • Metabolic Stability : The trifluoromethyl group may reduce oxidative metabolism compared to methyl or methoxy substituents in analogs like 6f () .

Challenges in Differentiation

  • Isomerism : As seen in , fluorinated analogs (e.g., p-fluoro-butyrylfentanyl) can exist as multiple isomers, complicating analytical identification .
  • Structural Mimicry : Compounds like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () share acetamide-sulfonyl motifs but lack the piperidine core, altering target specificity .

Q & A

Basic: What synthetic strategies are reported for preparing N-methyl-2-((1-((4-(trifluoromethyl)benzyl)sulfonyl)piperidin-4-yl)sulfonyl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves sequential sulfonylation and coupling reactions. A common approach is to first functionalize the piperidine ring:

  • Step 1: Sulfonylation of piperidin-4-yl derivatives with 4-(trifluoromethyl)benzyl sulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane) to introduce the benzylsulfonyl group .
  • Step 2: Secondary sulfonylation at the 2-position of the acetamide moiety, often employing sulfonyl chlorides or activated sulfonic acid derivatives. Reaction temperatures (0–25°C) and stoichiometric control are critical to avoid over-sulfonation .
  • Purification: Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures improves yield and purity .

Basic: How is the crystal structure of this compound characterized, and what structural features dictate its stability?

X-ray crystallography reveals key conformational details:

  • Piperidine Ring Geometry: The piperidine adopts a chair conformation, with sulfonyl groups occupying equatorial positions to minimize steric strain .
  • Intermolecular Interactions: Stabilization via C–H···O hydrogen bonds between sulfonyl oxygen and adjacent aromatic protons, and π-π stacking between trifluoromethylbenzyl groups enhance lattice stability .
  • Bond Parameters: S–O bond lengths (~1.43 Å) and C–S–O angles (~106°) align with typical sulfonamide geometries, confirming electronic delocalization .

Advanced: What analytical techniques resolve positional isomerism or trace impurities in this compound, particularly with fluorinated analogs?

  • NMR Spectroscopy: ¹⁹F NMR distinguishes trifluoromethyl regioisomers (δ ~ -60 to -65 ppm), while ¹H NMR identifies sulfonyl group orientations via splitting patterns of benzylic protons .
  • High-Resolution Mass Spectrometry (HRMS): Exact mass analysis (error < 2 ppm) differentiates isomers with identical nominal masses but distinct elemental compositions .
  • X-ray Diffraction: Single-crystal studies unambiguously assign stereochemistry and rule out isomeric contaminants, as seen in mislabeling cases involving fluorophenyl analogs .

Advanced: How can conflicting biological activity data across studies be systematically addressed?

  • Purity Verification: Use orthogonal methods (HPLC, elemental analysis) to confirm compound integrity. Impurities as low as 5% can skew dose-response curves .
  • Isomer-Specific Assays: Separate isomers via preparative HPLC and test individually, as seen in studies of fluorinated fentanyl analogs .
  • Assay Reproducibility: Standardize cell lines (e.g., HEK293 vs. CHO) and buffer conditions (pH, ionic strength) to minimize variability in enzyme inhibition assays .

Basic: What spectroscopic methods confirm the identity and purity of this compound?

  • FT-IR: Strong absorptions at ~1350 cm⁻¹ (asymmetric S=O stretch) and ~1150 cm⁻¹ (symmetric S=O stretch) confirm sulfonylation .
  • ¹H/¹³C NMR: Diagnostic signals include the N-methyl singlet (~2.8 ppm), piperidine methylene protons (δ 3.2–3.5 ppm), and trifluoromethyl-coupled aromatic protons (δ 7.6–7.8 ppm) .
  • Elemental Analysis: Carbon, hydrogen, nitrogen, and sulfur percentages must align with theoretical values within ±0.4% .

Advanced: How can computational modeling predict the binding mode of this compound to biological targets?

  • Molecular Docking: Use programs like AutoDock Vina to simulate interactions with sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). Key residues (e.g., Zn²⁺ in active sites) often coordinate with sulfonyl oxygens .
  • Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns trajectories to assess conformational flexibility of the piperidine ring and trifluoromethyl group .
  • QSAR Studies: Correlate substituent electronegativity (e.g., CF₃ vs. CH₃) with inhibitory potency using Hammett σ constants .

Advanced: How to design structure-activity relationship (SAR) studies for the trifluoromethylbenzyl and piperidinylsulfonyl groups?

  • Analog Synthesis: Replace the trifluoromethyl group with Cl, Br, or H to evaluate hydrophobic/hydrophilic balance . Modify the piperidine ring to pyrrolidine or azepane to study ring size effects .
  • Biological Testing: Screen analogs against target enzymes (e.g., proteases) using fluorescence-based assays. Compare IC₅₀ values to quantify substituent contributions .
  • Crystallographic Validation: Resolve co-crystal structures of analogs with targets to visualize binding pocket adaptations .

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